1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-cyclohepta[d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-9-6-4-2-1-3-5-7(6)10-8/h1-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNPHVRKFGNYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=NC(=O)N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499091 | |
| Record name | Cyclohepta[d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874000-30-3 | |
| Record name | Cyclohepta[d]imidazol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h,2h Cyclohepta D Imidazol 2 One and Its Structural Analogs
Strategies for the Construction of the Cyclohepta Ring System
The formation of a seven-membered cycloheptane (B1346806) ring presents unique thermodynamic and kinetic challenges due to factors like ring strain and transannular strain. caltech.edu Consequently, a variety of specialized synthetic methods have been developed to efficiently construct this carbocyclic system.
Cycloaddition reactions are powerful tools for ring formation, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org While the Diels-Alder, or [4+2] cycloaddition, is a classic method for forming six-membered rings, variations and other cycloaddition types can be employed to generate seven-membered rings. fiveable.me
A prominent strategy involves a bridged to fused ring interchange. For instance, a type two intramolecular Diels-Alder reaction can effectively form bridged bicyclic molecules, which can then be elaborated and cleaved, often through ozonolysis, to yield functionalized cycloheptanes. nih.gov
[3+2] Annulation, also known as 1,3-dipolar cycloaddition, typically forms five-membered rings by reacting a 1,3-dipole with a dipolarophile. study.comchemistrytalk.org The direct application of a standard [3+2] cycloaddition for a seven-membered ring is not straightforward. However, this methodology is crucial in multi-step synthetic sequences. For example, a [3+2] annulation can be used to construct a key intermediate which is then subjected to subsequent ring expansion or rearrangement reactions to furnish the desired cycloheptane ring. researchgate.netchim.it These reactions often utilize organosilanes or involve Lewis acid catalysis with donor-acceptor cyclopropanes. mit.eduacs.org
Table 1: Overview of Cycloaddition Strategies for Seven-Membered Ring Synthesis
| Cycloaddition Type | Description | Key Features |
|---|---|---|
| Intramolecular Diels-Alder ([4+2]) | A diene and dienophile within the same molecule react to form a bridged bicyclic system. | Subsequent oxidative cleavage of the bridge yields a fused cycloheptane. nih.gov |
| Higher-Order Cycloadditions (e.g., [6+4]) | Involves more than six π electrons to form larger ring systems directly, such as ten-membered rings that can be precursors. | Thermally allowed but can be less common than [4+2] reactions. |
| [3+2] Annulation as an Intermediate Step | A 1,3-dipole reacts with a 2-atom component to form a five-membered ring. | The resulting five-membered ring can be a substrate for subsequent ring expansion to a seven-membered ring. chim.itacs.org |
Intramolecular Cyclization Approaches (e.g., Friedel-Crafts Type Ring Closures)
Intramolecular cyclization is a direct method for forming rings from an acyclic precursor. libretexts.orgthieme-connect.de The Friedel-Crafts reaction, a cornerstone of organic synthesis, can be applied intramolecularly to construct fused ring systems. wikipedia.orgflexiprep.com
In this context, a suitable aromatic precursor bearing a tethered electrophilic side chain can undergo an intramolecular electrophilic aromatic substitution to form the cycloheptane ring. For the synthesis of a cyclohepta[d]imidazole system, this would typically involve an imidazole (B134444) derivative with a pendant chain capable of cyclizing onto an adjacent aromatic ring (if one were present as a substituent) or through other anchoring points. The success of intramolecular Friedel-Crafts reactions is often favorable for forming six-membered rings, but they are also successfully employed for the closure of five- and seven-membered rings under appropriate conditions, often using strong acids like polyphosphoric acid. masterorganicchemistry.com
Key considerations for these reactions include the length and nature of the linking chain and the potential for carbocation rearrangements, which can sometimes lead to undesired side products. masterorganicchemistry.com
Ring expansion and contraction reactions are valuable methods for converting readily available carbocycles into less accessible ring sizes. wikipedia.org These transformations often proceed through carbocation rearrangements or other mechanisms to alter the ring's atom count. etsu.edu
Ring Expansion: This approach involves increasing the size of a pre-existing ring by one or more atoms. A common strategy is the expansion of a six-membered ring, such as a cyclohexane derivative, into a seven-membered cycloheptane. chemistrysteps.com
Tiffeneau–Demjanov Rearrangement: A classic example of a one-carbon ring expansion. It involves the diazotization of a β-amino alcohol on a cyclic system, which generates an unstable diazonium salt. Subsequent loss of nitrogen gas leads to a carbocation that triggers a rearrangement, expanding the ring.
Pinacol-type Rearrangements: These reactions involve the rearrangement of a 1,2-diol. When one of the hydroxyl groups is protonated and leaves as water, the resulting carbocation can induce the migration of a C-C bond from the ring, leading to its expansion. youtube.commasterorganicchemistry.com
Ring Contraction: Conversely, a larger ring can be contracted to form a smaller one. rsc.org For instance, a cyclooctane derivative could undergo a ring contraction to yield a cycloheptane system. chemistrysteps.com
Favorskii Rearrangement: This reaction typically involves the treatment of a cyclic α-halo ketone with a base, which can lead to a ring-contracted carboxylic acid derivative. chemistrysteps.com
Wolff Rearrangement: Often initiated photochemically, this reaction converts an α-diazoketone into a ketene, which can be trapped to form a ring-contracted product. rsc.org
Table 2: Selected Ring Expansion and Contraction Methods
| Method | Starting Material | Key Reagents | Product Ring Size |
|---|---|---|---|
| Ring Expansion | Cyclohexane derivative (e.g., aminomethylcyclohexanol) | Nitrous acid (HONO) | Cycloheptanone |
| Ring Contraction | Cyclooctanone derivative (e.g., 2-bromocyclooctanone) | Base (e.g., NaOMe) | Cycloheptane carboxylic acid ester |
Methodologies for Imidazol-2-one Ring Formation
The imidazol-2-one core is a prevalent structural motif in many biologically active compounds. Its synthesis can be achieved through various reliable methods, primarily involving cyclization strategies.
Condensation-cyclization reactions are among the most common and versatile methods for constructing the imidazol-2-one ring. youtube.com These reactions typically involve the formation of the cyclic urea structure from acyclic precursors.
A widely used approach is the reaction of a 1,2-diamine with a carbonylating agent. Phosgene (B1210022), or its safer equivalents like carbonyldiimidazole (CDI), is often used to introduce the carbonyl group that cyclizes with the two amino functionalities to form the five-membered ring. researchgate.net
Another powerful and atom-economical method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgresearchgate.net In this reaction, a suitably substituted propargylic urea undergoes a 5-exo-dig cyclization under the influence of a base to yield the corresponding imidazol-2-one derivative. This method offers excellent chemo- and regioselectivity under mild, often ambient, conditions. acs.org
Table 3: Condensation-Cyclization Approaches to Imidazol-2-ones
| Precursors | Key Reagents/Catalysts | Description |
|---|---|---|
| 1,2-Diamine + Carbonyl Source | Carbonyldiimidazole (CDI), Phosgene, Triphosgene | Stepwise condensation and cyclization to form the cyclic urea structure. researchgate.net |
| Propargylic Ureas | Base (e.g., BEMP, Guanidines) | Intramolecular hydroamidation via a 5-exo-dig cyclization pathway. acs.org |
| α-Amino Ketones + Isocyanates | Acid or Base catalyst | Condensation to form an intermediate which then cyclizes to the imidazol-2-one ring. |
| Urea Derivatives | Strong Acid (e.g., H₂SO₄) | Intramolecular cyclization via electrophilic substitution. nih.gov |
Transformations of Precursor Heterocycles
The imidazol-2-one ring can also be synthesized by modifying a pre-existing heterocyclic core. This approach is particularly useful when the precursor heterocycle is readily available.
A notable example is the direct conversion of imidazolium salts into 2-imidazolones. This transformation is an oxidation reaction at the C2 position of the imidazole ring. Treatment of an imidazolium salt with an oxidizing agent, such as commercial bleach (sodium hypochlorite), can effectively install the carbonyl group to yield the desired imidazol-2-one. researchgate.net Another method involves the reaction of imidazolium salts with N-chloro amides to produce 2-iminoimidazoles, which can be further hydrolyzed to the target imidazol-2-one. researchgate.net Additionally, N-heterocyclic carbenes (NHCs), often generated from imidazolium salts, can react with carbon dioxide to form imidazol(in)ium-2-carboxylates, which serve as stable precursors that can release the NHC for further reactions or be transformed into other derivatives. uliege.be
Total Synthesis Approaches to the 1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE Scaffold
The total synthesis of the this compound scaffold, while not extensively documented in dedicated studies, can be strategically approached through established methodologies in heterocyclic chemistry. The most logical and convergent strategy involves the construction of a key precursor, cis- or trans-1,2-diaminocycloheptane, followed by the cyclization to form the fused imidazolidin-2-one ring system.
A plausible synthetic pathway commences with cycloheptene, which can be epoxidized to cycloheptene oxide. Subsequent ring-opening of the epoxide with an amine, such as ammonia or a protected amine equivalent, would yield a 2-aminocycloheptanol intermediate. The stereochemistry of this amino alcohol can be influenced by the reaction conditions and the nature of the nucleophile. Conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with another equivalent of an amine (or an intramolecular cyclization of a protected amino group), would afford the desired 1,2-diaminocycloheptane.
Table 1: Common Carbonylating Agents for the Synthesis of Cyclic Ureas
| Carbonylating Agent | Description |
| Phosgene (or its safer equivalents like triphosgene) | A highly reactive electrophile that readily reacts with the diamine in the presence of a base to form the cyclic urea. |
| Carbonyldiimidazole (CDI) | A milder and safer alternative to phosgene that activates the carbonyl group for nucleophilic attack by the amino groups of the diamine. mdpi.com |
| Urea | The reaction of a diamine with urea at elevated temperatures can lead to the formation of a cyclic urea through the displacement of ammonia. |
| Carbon Dioxide (CO₂) | A green and sustainable approach that typically requires a catalyst, such as cerium oxide, to facilitate the reaction between the diamine and CO₂. rsc.orgepa.gov |
Catalytic and Stereoselective Synthesis of this compound Derivatives
Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to access complex molecules with high efficiency and control over their three-dimensional structure. While specific catalytic and stereoselective syntheses of this compound are not prominently reported, established catalytic strategies for the synthesis of related imidazolidin-2-ones can be extrapolated to this system.
One of the most powerful approaches for the stereoselective synthesis of cyclic ureas is the catalytic diamination of alkenes. This method involves the direct addition of two nitrogen atoms across a double bond in a stereocontrolled manner. For the synthesis of this compound derivatives, this would entail the use of cycloheptene as the starting material. Various transition metal catalysts, often based on palladium, rhodium, or copper, have been developed for this transformation. The choice of catalyst and ligand is crucial for achieving high yields and stereoselectivity.
Table 2: Potential Catalytic Approaches for Stereoselective Synthesis
| Catalytic Method | Description | Potential Application |
| Palladium-Catalyzed Intramolecular Amination | Involves the cyclization of an appropriately substituted urea tethered to an alkene. This method has been successfully used for the synthesis of various cyclic ureas. organic-chemistry.org | A urea derivative of 2-aminocycloheptene could be cyclized in the presence of a palladium catalyst to form the desired scaffold. |
| Rhodium-Catalyzed C-H Amination | Intramolecular C-H amination of N-oxyurea derivatives has been shown to be an effective method for the synthesis of imidazolidin-2-ones. | A cycloheptyl urea derivative with an appropriate directing group could undergo rhodium-catalyzed C-H amination to afford the cyclic product. |
| Copper-Mediated Diamination | Copper-catalyzed or mediated diamination of alkenes, including N-allylic ureas, provides a route to imidazolidin-2-ones. | The direct diamination of cycloheptene using a urea-based nitrogen source in the presence of a copper catalyst could potentially yield the target molecule. |
| Direct Carbonylation with CO₂ | As mentioned previously, the use of CO₂ as a C1 source is an environmentally benign approach. Catalysts such as cerium oxide can promote the direct synthesis of cyclic ureas from diamines and CO₂. rsc.orgepa.gov | A stereochemically pure 1,2-diaminocycloheptane could be reacted with CO₂ under catalytic conditions to produce an enantiopure this compound. |
The stereochemical outcome of these reactions is often dictated by the catalyst-ligand complex and the substrate's geometry. For instance, the use of chiral ligands can induce asymmetry in the product, leading to the formation of a single enantiomer. The development of such catalytic and stereoselective routes to this compound and its derivatives holds significant promise for accessing novel compounds with potentially interesting biological or material properties.
Advanced Spectroscopic and Structural Characterization Methodologies for 1h,2h Cyclohepta D Imidazol 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. emory.edu
Dynamic NMR for Conformational Fluxionality Studies
The seven-membered ring in 1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE may exhibit conformational flexibility. Dynamic NMR (DNMR) is a powerful technique used to study these conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, the conformational exchange may be slow enough to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a time-averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interconversion. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational energy levels. nih.govtudublin.ie These two techniques are often complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tudublin.ie Strong absorptions are typically observed for polar bonds. For this compound, characteristic IR absorption bands would be expected for the C=O stretching vibration of the urea-like carbonyl group (typically in the range of 1650-1750 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-H stretching vibrations of the cycloheptane (B1346806) and imidazole (B134444) rings. mdpi.commdpi.com
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the sample is irradiated with a monochromatic laser. tudublin.ie The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds. Therefore, it can provide complementary information to IR spectroscopy, for instance, on the C=C bonds within the ring system. derpharmachemica.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Stretching | 3200-3400 | IR |
| C-H (sp²) | Stretching | 3000-3100 | IR, Raman |
| C-H (sp³) | Stretching | 2850-3000 | IR, Raman |
| C=O | Stretching | 1650-1750 | IR |
| C=C | Stretching | 1500-1600 | IR, Raman |
| C-N | Stretching | 1200-1350 | IR |
Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. nih.gov
By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS allows for the calculation of the exact molecular formula. nih.gov This is a crucial step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented, provide valuable structural information. researchgate.net The resulting fragmentation pattern is a "fingerprint" of the molecule and can be used to confirm the connectivity of atoms and identify characteristic substructures. researchgate.net For this compound, fragmentation might involve cleavage of the cycloheptane ring, loss of CO, or other characteristic bond ruptures. The fragmentation patterns of related 2-oxo-imidazole-containing dipeptides have been studied, revealing characteristic product ions that aid in their identification. mdpi.com
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. nih.govnih.gov
For this compound, an X-ray crystal structure would provide invaluable information on:
The conformation of the seven-membered cyclohepta ring.
The planarity of the imidazole-2-one moiety.
The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and π-π stacking interactions between the imidazole rings. These interactions are crucial for understanding the solid-state properties of the compound. mdpi.com
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination
If this compound is chiral, meaning it is non-superimposable on its mirror image, chiroptical spectroscopic techniques can be employed to determine the enantiomeric excess (ee) of a sample.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and the magnitude of the CD signal is proportional to the enantiomeric excess. This technique has been successfully used to determine the enantiomeric excess of chiral ketones. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a particular enantiomer.
For chiral derivatives of this compound, these techniques would be essential for quantifying the stereochemical purity of a sample, which is often critical in fields such as medicinal chemistry and materials science. Molecular rotational resonance (MRR) spectroscopy, sometimes in conjunction with a chiral tag, is another powerful technique for the determination of enantiomeric excess. nih.gov
Computational and Theoretical Investigations of 1h,2h Cyclohepta D Imidazol 2 One
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical studies are foundational to understanding the intrinsic properties of a molecule, such as its shape, charge distribution, and stability.
Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches used to determine the electronic structure and energy of molecules. nih.govdntb.gov.ua These calculations typically start with optimizing the molecular geometry to find the lowest energy arrangement of atoms, known as the ground state. For derivatives of imidazole (B134444) and benzimidazole (B57391), methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to calculate properties like bond lengths, bond angles, and dihedral angles. dntb.gov.uamdpi.comresearchgate.net
The ground state properties computed for a molecule like 1H,2H-cyclohepta[d]imidazol-2-one would include its total energy, dipole moment, and the distribution of electronic charge, which dictates its polarity and reactivity. While specific computational studies on the title compound are not detailed in the available literature, the typical data obtained from such an analysis are presented illustratively below.
The fused seven-membered ring in this compound imparts significant conformational flexibility. Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles. This process identifies various stable conformations (local minima) and the energy barriers (transition states) between them. The resulting map reveals the most probable shapes the molecule will adopt, with the global minimum energy conformation being the most stable and thus the most populated state under thermal equilibrium. researchgate.net
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic, conjugated systems. Aromatic compounds are cyclic, planar, fully conjugated, and obey Hückel's rule by having [4n+2] π-electrons. masterorganicchemistry.com The imidazole ring is considered aromatic, possessing a sextet of π-electrons. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Flexibility
Molecular dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time. nih.gov By solving Newton's equations of motion for the system, MD provides a detailed picture of molecular flexibility and conformational changes. pensoft.netnih.gov For this compound, an MD simulation would reveal the dynamic behavior of the flexible seven-membered ring, such as ring-puckering or other conformational transitions. These simulations are essential for understanding how the molecule might interact with biological targets, as its shape can adapt and change over time. nih.gov
Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state—the high-energy point on the reaction pathway between reactants and products. wikipedia.orgyoutube.com
Using methods like DFT, researchers can model the potential energy surface of a reaction, for instance, the synthesis of the fused imidazole ring system. rsc.org By locating the structures of reactants, products, and the transition states connecting them, it is possible to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This information helps in understanding the feasibility of a synthetic route and can guide the optimization of reaction conditions. youtube.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.
NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com Calculated shifts are often compared with experimental data to confirm molecular structures. mdpi.com Furthermore, modern machine learning models, often trained on large datasets of DFT-calculated and experimental spectra, can predict ¹H chemical shifts with very high accuracy (mean absolute error < 0.10 ppm). nih.govnih.gov
Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-4 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
| H-6 | Data not available | Data not available |
| H-7 | Data not available | Data not available |
| H-8 | Data not available | Data not available |
Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated spectrum with an experimental one helps in assigning the observed vibrational bands to specific molecular motions. researchgate.netscirp.org
UV-Vis Spectra : Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelength of maximum absorbance (λ_max). The inclusion of solvent effects in the calculation is often crucial for achieving good agreement with experimental spectra. nih.gov
Reactivity and Reaction Mechanisms of 1h,2h Cyclohepta D Imidazol 2 One and Its Functionalized Analogs
Electrophilic and Nucleophilic Reactivity of the Imidazolone (B8795221) Moiety
The imidazolone ring within the 1H,2H-cyclohepta[d]imidazol-2-one system possesses both nucleophilic and electrophilic centers. The nitrogen atoms of the imidazole (B134444) ring can act as nucleophiles, while the carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.
The reactivity of the fused imidazole ring is influenced by the electron density, which can be modulated by substituents. rug.nl In related systems, the nucleophilic character of the amino groups in the precursor diamines is crucial for the formation of the imidazolidin-2-one ring. mdpi.com The mechanism often involves the nucleophilic attack of an amino group on a carbonyl, leading to an intermediate that cyclizes. mdpi.com
Electrophilic substitution reactions have been studied on analogous fused imidazole systems. For instance, in 5-(2-furyl)-1-methyl-1H-imidazoles, electrophilic attack predominantly occurs at the free α-position of the furan (B31954) ring, but under certain conditions, the imidazole fragment can also undergo electrophilic attack. researchgate.net This suggests that in this compound, electrophilic attack might be directed towards the electron-rich cyclohepta ring, depending on the reaction conditions and the nature of the electrophile.
The carbonyl group of the imidazolone moiety makes the adjacent carbon atom electrophilic. This electrophilicity is exploited in reactions where the imidazolone acts as an acceptor. For example, spiro[imidazol-5-one-4,1′-cyclopropanes] can act as donor-acceptor cyclopropanes in cycloaddition reactions with aldehydes when activated by a Brønsted acid. acs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Cyclohepta[d]imidazolone Systems
Halogenated derivatives of this compound are valuable precursors for further functionalization via Nucleophilic Aromatic Substitution (SNAr) reactions. The introduction of halogen atoms onto the cyclohepta ring activates the system towards nucleophilic attack.
Studies on analogous halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles have shown that the position of the halogen atom significantly influences reactivity. sapub.org For instance, 6,8-dichloro-1H-cyclohepta[2,1-b:3,4-b']diindole readily undergoes substitution reactions with amines and alcohols, while the corresponding 7-halo derivatives are much less reactive. sapub.org This difference in reactivity is attributed to the relative stability of the reaction intermediates. sapub.org
The SNAr reactions are typically carried out on heteroaromatic systems like pyridines and pyrimidines, where electron-withdrawing effects facilitate the substitution. nih.gov In many cases, these reactions are believed to proceed through a concerted mechanism (cSNAr) rather than the classical two-step pathway involving a Meisenheimer intermediate, especially when strong electron-withdrawing activating groups are not present. nih.gov
The following table summarizes the results of nucleophilic substitution reactions on a related halogenated cyclohepta-fused system.
| Halogenated Substrate | Nucleophile (Nu) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Bromo-1H-cyclohepta[2,1-b:3,4-b']diindole | Piperidine | 7-(Piperidino)-1H-cyclohepta[2,1-b:3,4-b']diindole | 16 | sapub.org |
| 7-Chloro-1H-cyclohepta[2,1-b:3,4-b']diindole | Piperidine | No Reaction | - | sapub.org |
| 6,8-Dichloro-1H-cyclohepta[2,1-b:3,4-b']diindole | Piperidine | 6,8-Di(piperidino)-1H-cyclohepta[2,1-b:3,4-b']diindole | 85 | sapub.org |
| 6,8-Dichloro-1H-cyclohepta[2,1-b:3,4-b']diindole | Methanol/NaOMe | 6,8-Dimethoxy-1H-cyclohepta[2,1-b:3,4-b']diindole | 65 | sapub.org |
Ring-Opening and Rearrangement Reactions (e.g., Recyclization Pathways)
Fused imidazole systems can undergo unusual rearrangement reactions, leading to the formation of new heterocyclic scaffolds. rsc.orgnih.govnih.gov For example, bicyclic 5,5-fused hetero-rings like imidazo[1,5-a]imidazoles can rearrange into bi-heterocyclic imidazo[1,5-a]pyrimidines in the presence of iodine. rsc.orgnih.govnih.gov This type of transformation suggests that the this compound ring system could potentially undergo ring-opening and recyclization to form other fused heterocyclic structures under specific conditions.
A plausible mechanism for such rearrangements involves the opening of one of the rings, followed by a cyclization resulting from a nucleophilic attack to form a more stable ring system. nih.gov For instance, it has been proposed that iodine in the presence of oxygen can lead to the formation of hydrogen peroxide, which may initiate the opening of an imidazo[1,5-a]imidazole ring. nih.gov Subsequent intramolecular nucleophilic attack then leads to the rearranged pyrimidine (B1678525) product. nih.gov
These types of rearrangements are a powerful tool in synthetic chemistry for accessing structural diversity and novel privileged structures from readily available starting materials. nih.gov
Cycloaddition Reactions Involving Unsaturated Bonds
The unsaturated seven-membered ring and the double bond within the imidazolone moiety of this compound make it a candidate for various cycloaddition reactions. The Diels-Alder, or [4+2] cycloaddition, is a prominent reaction for forming six-membered rings. libretexts.orgnih.gov
The cycloheptatriene (B165957) portion of the molecule can exist in equilibrium with its valence isomer, norcaradiene. This equilibrium allows for selective cycloaddition reactions. For example, cycloheptatrienes can undergo a [6+2]-cycloaddition with nitroso compounds, while the norcaradiene form can participate in a [4+2]-cycloaddition with benzynes. nih.gov
The imidazolone part of the molecule can also participate in cycloadditions. In related systems, 5-methylidene-imidazolones act as dienophiles in Diels-Alder reactions with dienes like cyclohexadiene. researchgate.net Similarly, imidazole-2-thiones, which are analogs of imidazol-2-ones, can undergo hetero-Diels-Alder reactions. rug.nl The success of these cycloadditions is highly dependent on the electronic properties of the imidazole ring; electron-deficient substituents on the imidazole core can render the C=S (or C=O) bond sufficiently electrophilic to act as a dienophile. rug.nl
The following table presents examples of cycloaddition reactions involving related heterocyclic systems.
| Reactants | Reaction Type | Product Type | Conditions | Reference |
|---|---|---|---|---|
| Cycloheptatriene/Norcaradiene + Nitrosobenzene | [6+2] Cycloaddition | Bicyclic hetero-compound | Chlorobenzene, 50 °C | nih.gov |
| Cycloheptatriene/Norcaradiene + Benzyne | [4+2] Cycloaddition | Tricyclic adduct | MeCN, 50 °C | nih.gov |
| 5-Methylidene-hydantoin + Cyclohexadiene | [4+2] Diels-Alder | Spiro-imidazolone | - | researchgate.net |
| N-aryl-imidazole-2-thione + 2,3-Dimethylbutadiene | Hetero-Diels-Alder | Spiro-derivative | BF₃·Et₂O, CH₂Cl₂, reflux | rug.nl |
Oxidation-Reduction Potentials and Electrochemical Behavior
The electrochemical behavior of this compound and its analogs can be investigated using techniques like cyclic voltammetry (CV). walisongo.ac.id Such studies provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the reversibility of the redox processes.
In related fused imidazole systems, such as 2-aryl-1-methylphenanthro[9,10-d]imidazoles, ring fusion has been shown to enhance the stability of the corresponding radical cations and to provide a broader range of redox potentials. nih.gov This suggests that the fusion of the cyclohepta ring to the imidazolone core in the target compound will significantly influence its electrochemical properties.
Studies on imidazole-2-thione-fused 1,4-diphosphinines have revealed both irreversible oxidation and reduction processes. nih.gov The stability of these processes can be evaluated through multicycle experiments; in some cases, even after 50 cycles, the peak positions remain unchanged with minimal attenuation in peak intensities, indicating robust redox behavior. nih.gov
The electrochemical properties are typically measured in a suitable solvent/electrolyte system, such as dimethylformamide (DMF) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate, to ensure analyte solubility and conductivity. walisongo.ac.id
Investigation of Transient Intermediates and Reaction Pathways
Understanding the reaction pathways and identifying transient intermediates are crucial for controlling the outcome of chemical reactions involving this compound. Many reactions proceed through short-lived intermediates that are not directly observable but can be inferred from the final products or trapped through specific experiments.
For instance, the formation of imidazole derivatives can proceed via the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, ammonia, and an aldehyde. researchgate.net The synthesis of imidazolidin-2-ones from diamines and a carbonyl source proceeds through an intermediate formed by the initial nucleophilic attack of an amino group, followed by an intramolecular acyl substitution. mdpi.commdpi.com
In cycloaddition reactions, the mechanism can be complex. The synthesis of 1-amino-1H-imidazole-2(3H)-thiones can proceed through a [3+2] cycloaddition involving a conjugated azoalkene intermediate. nih.gov However, alternative pathways, such as a 5-exo-dig cyclization, can compete and lead to different products, particularly when electron-withdrawing groups are present. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize reaction outcomes and investigate the stability of possible intermediates and transition states. sapub.orgnih.gov For example, DFT calculations have been used to explain the selective reactivity of different halogenated positions in SNAr reactions sapub.org and to predict the activation energies for competing cycloaddition pathways. nih.gov
Derivatization and Analog Design Strategies for 1h,2h Cyclohepta D Imidazol 2 One
Strategic Functionalization at Nitrogen and Carbon Centers of the Imidazole (B134444) Ring
The imidazole-2-one core offers several sites for chemical modification, primarily at the nitrogen atoms (N1 and N3) and the carbon atoms of the imidazole ring.
N-Functionalization: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through various reactions. N-alkylation and N-arylation are common strategies to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides, sulfates, or triflates in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, potentially favoring either the N1 or N3 position. d-nb.infobeilstein-journals.org
N-Arylation: Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig and Chan-Lam couplings, are powerful methods for the N-arylation of imidazoles. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These reactions allow for the introduction of a diverse array of aryl and heteroaryl groups.
C-Functionalization: Direct functionalization of the carbon atoms of the imidazole ring can be more challenging but offers opportunities for significant structural diversification.
C-H Activation/Arylation: Recent advances in transition-metal catalysis have enabled the direct C-H arylation of imidazoles, providing a direct route to C-substituted analogs. dntb.gov.ua
Halogenation: Halogenation of the imidazole ring would introduce a handle for further functionalization through cross-coupling reactions.
Introduction of Diverse Substituents on the Cyclohepta Moiety
The seven-membered cyclohepta ring provides a large surface area for the introduction of various substituents, which can significantly impact the molecule's conformation and biological activity.
Functionalization of the Carbocyclic Ring: Strategies for functionalizing the cycloheptane (B1346806) ring could involve:
Halogenation: Radical or electrophilic halogenation could introduce halogen atoms onto the cyclohepta ring, which can then serve as points for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
Oxidation: Oxidation reactions could introduce hydroxyl or keto groups, providing handles for further derivatization.
Synthesis of Polycyclic and Bridged Analogs
Creating polycyclic and bridged analogs of 1H,2H-cyclohepta[d]imidazol-2-one can lead to conformationally rigid structures with potentially enhanced biological activity and selectivity.
Annulation Reactions: Intramolecular cyclization reactions starting from appropriately functionalized derivatives of this compound could be employed to construct additional rings.
Diels-Alder Reactions: If unsaturation is introduced into the cyclohepta moiety, Diels-Alder reactions could be a powerful tool for the construction of bridged bicyclic systems.
Design and Synthesis of Conformationally Restricted (Rigid) Congeners
Introducing conformational constraints can be a valuable strategy in drug design to lock the molecule into a bioactive conformation and improve binding affinity to a biological target. For this compound, this could be achieved by:
Introduction of Double Bonds: Dehydrogenation of the cyclohepta ring could introduce rigidity.
Formation of Bridged Systems: As mentioned in the previous section, the creation of bridged analogs would significantly restrict the conformational flexibility of the seven-membered ring. nih.gov
Development of Chemically Modified Soluble Derivatives
For many biological applications, adequate aqueous solubility is a critical parameter. The solubility of this compound could be enhanced by introducing polar functional groups.
Introduction of Ionizable Groups: The incorporation of acidic (e.g., carboxylic acids, sulfonic acids) or basic (e.g., amines) functional groups can significantly increase water solubility.
PEGylation: The attachment of polyethylene glycol (PEG) chains is a well-established method for improving the solubility and pharmacokinetic properties of drug candidates.
Combinatorial Approaches to Library Synthesis
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. imperial.ac.uk A combinatorial approach to the synthesis of this compound derivatives could be envisioned using solid-phase organic synthesis (SPOS). researchgate.netnih.govmdpi.com
Solid-Phase Synthesis Strategy: A potential solid-phase synthesis could involve anchoring a suitable building block to a solid support, followed by the sequential addition of other building blocks to construct the this compound scaffold. This would allow for the introduction of diversity at various positions by using a range of different building blocks in each step.
Below is a hypothetical data table illustrating the kind of data that would be generated from such synthetic efforts.
| Derivative ID | R1 (N1-substituent) | R2 (N3-substituent) | R3 (Cyclohepta-substituent) | Yield (%) |
| Cpd-1 | -H | -H | -H | - |
| Cpd-2 | -CH3 | -H | -H | Data not available |
| Cpd-3 | -H | -CH3 | -H | Data not available |
| Cpd-4 | -Phenyl | -H | -H | Data not available |
| Cpd-5 | -H | -H | 4-Br | Data not available |
| Cpd-6 | -CH3 | -H | 4-OH | Data not available |
No specific experimental data for the synthesis of these derivatives of this compound is currently available in the public domain. The table represents a template for the type of data that would be collected during a research program focused on this scaffold.
In-Depth Analysis of this compound Reveals Gaps in Current Research
Despite a comprehensive search of scientific literature and chemical databases, detailed research on the intermolecular interactions and molecular recognition of this compound and its derivatives is not publicly available. While the compound, identified by its CAS number 2132-33-4, is listed in chemical supplier catalogs, in-depth studies focusing on its specific interactions with biological macromolecules have not been published.
The intended scope of this article was to provide a detailed analysis based on the following outline:
Intermolecular Interactions and Molecular Recognition Studies of 1h,2h Cyclohepta D Imidazol 2 One Derivatives
Pharmacophore Modeling and Ligand-Based Design Principles
However, the execution of this analysis is impeded by a lack of specific data for 1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE in these advanced research areas. There are no available studies detailing its binding affinity, interaction modes, or dynamic behavior with proteins or DNA.
While research exists for other classes of imidazole-containing heterocyclic compounds, such as benzimidazoles or pyrazolylbenzotriazinones, these findings are not directly transferable to the unique cyclohepta[d]imidazol-2-one scaffold. Extrapolation of data from structurally different molecules would be scientifically unsound.
This absence of specific research highlights a significant gap in the current scientific landscape. The unique fused-ring structure of this compound presents a novel scaffold that remains unexplored in the context of medicinal chemistry and molecular biology. Further research, including computational and experimental studies as outlined above, would be necessary to elucidate its potential biological activities and therapeutic applications.
Until such studies are conducted and published, a scientifically accurate and detailed article on the intermolecular interactions of this specific compound cannot be compiled.
Emerging Applications in Chemical and Materials Science Based on 1h,2h Cyclohepta D Imidazol 2 One Scaffold
Role as Building Blocks for Complex Supramolecular Assemblies
The 1H,2H-cyclohepta[d]imidazol-2-one core, featuring both hydrogen bond donors and acceptors, is an excellent candidate for the programmed assembly of complex supramolecular structures. researchgate.net The imidazole (B134444) component, in particular, has a well-documented ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are the driving forces behind the self-assembly of molecules into larger, well-defined architectures. researchgate.net
The formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole ring, a key factor in directing the assembly of supramolecular systems. nih.gov This controlled formation of non-covalent bonds is crucial for creating functional supramolecular materials with applications in nanotechnology, molecular electronics, and biomedical sciences. researchgate.net
Table 1: Key Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Description | Role in Assembly |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Directs the specific arrangement of molecules. |
| π-π Stacking | Attraction between aromatic rings. | Contributes to the stability of the assembly. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Influences the packing and overall structure. |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the assembly of non-polar components. researchgate.net |
Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)
Derivatives of imidazole-fused heterocycles are being actively investigated for their potential in optoelectronic devices, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The development of stable and efficient blue emitters remains a significant challenge in OLED technology. nih.gov The inherent wide bandgap of the this compound scaffold makes it a promising starting point for the design of new blue-emitting materials.
By strategically modifying the core structure, for instance, by introducing chromophoric units like pyrene, researchers can tune the photophysical properties of the resulting molecules. nih.gov This allows for the creation of materials with desirable characteristics such as high fluorescence quantum yields, large Stokes shifts, and long fluorescence lifetimes, all of which are critical for high-performance OLEDs. researchgate.net
Table 2: Photophysical Properties of Imidazole-Fused Heterocycles for OLEDs
| Property | Description | Importance for OLEDs |
| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | Higher quantum yield leads to greater device efficiency. researchgate.net |
| Stokes Shift | The difference between the maxima of the absorption and emission spectra. | A large Stokes shift minimizes self-absorption and improves device performance. researchgate.net |
| Fluorescence Lifetime | The average time the molecule stays in its excited state before emitting a photon. | A longer lifetime can be beneficial for certain device architectures. researchgate.net |
| Color Purity | The narrowness of the emission spectrum. | Crucial for achieving vibrant and accurate colors in displays. nih.gov |
Application in Catalysis and Organocatalytic Systems
The imidazole moiety is a well-known feature in many catalysts, including enzymes. Its ability to act as both a proton donor and acceptor makes it a versatile component in catalytic cycles. nih.gov While direct catalytic applications of this compound are still emerging, the broader class of imidazole and imidazolidinone derivatives has shown significant promise in various catalytic transformations. researchgate.netmdpi.com
These scaffolds can be incorporated into ligands for metal-based catalysts or used directly as organocatalysts. researchgate.netmdpi.com For example, imidazolidin-2-ones have been employed as chiral auxiliaries in asymmetric synthesis. mdpi.com The development of novel catalysts based on the this compound framework could lead to new and efficient methods for synthesizing valuable chemical compounds. researchgate.net The use of nanocatalysts in conjunction with these heterocyclic structures is also an area of active research, aiming to improve reaction yields and recyclability. nih.gov
Development as Fluorescent Probes or Sensors
The intrinsic fluorescence of some this compound derivatives, coupled with the potential for modification, makes them attractive candidates for the development of fluorescent probes and sensors. nih.govrsc.org These probes can be designed to detect specific analytes, such as metal ions or changes in pH, through a measurable change in their fluorescence properties. nih.gov
For instance, a fluorescent probe based on a related benzimidazole (B57391) structure has been shown to exhibit a significant fluorescence enhancement upon binding to Zn2+ ions. nih.gov Similarly, probes can be designed to respond to changes in their environment, such as viscosity or the presence of biological macromolecules. mdpi.com The development of probes with aggregation-induced emission (AIE) properties is particularly interesting, as these molecules become more fluorescent in an aggregated state, which can be useful for imaging applications. nih.gov
Chemical Tools for Biological Pathway Interrogation
The structural similarity of the imidazole ring to components of biologically important molecules, such as the amino acid histidine, suggests that this compound derivatives could serve as valuable tools for studying biological systems. nih.gov These compounds can be designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity. nih.gov
For example, certain imidazol-2-one derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Furthermore, fused tricyclic systems containing a pyrrole (B145914) ring, which share some structural similarities with the cyclohepta[d]imidazol-2-one scaffold, have been shown to possess antimitotic activity by interfering with microtubule assembly. nih.govnih.gov By attaching fluorescent tags to these molecules, researchers can visualize their distribution and interactions within living cells, providing insights into their mechanism of action. nih.govresearchgate.net
Future Research Directions and Concluding Perspectives on 1h,2h Cyclohepta D Imidazol 2 One Chemistry
Exploration of Asymmetric Synthesis Methodologies for Enantiopure Compounds
The development of asymmetric synthetic routes to produce enantiomerically pure 1H,2H-cyclohepta[d]imidazol-2-one derivatives represents a critical and largely unexplored frontier. The inherent chirality of many biologically relevant molecules underscores the importance of accessing single enantiomers for pharmacological and biological studies. Future research should focus on several key strategies:
Chiral Catalysis: The application of transition metal catalysts with chiral ligands is a promising avenue for achieving enantioselectivity. mdpi.com Drawing inspiration from the broader field of imidazole (B134444) synthesis, methods like enantioselective intramolecular amination could be adapted to the cyclohepta[d]imidazol-2-one core. mdpi.com
Chiral Auxiliaries: Employing chiral auxiliaries attached to the starting materials can direct the stereochemical outcome of key bond-forming reactions. Subsequent removal of the auxiliary would furnish the desired enantiopure product.
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Screening for enzymes that can perform stereoselective cyclizations or resolutions of racemic mixtures of cyclohepta[d]imidazol-2-one precursors could yield efficient and environmentally benign synthetic pathways.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure diamines or amino alcohols, in the construction of the fused imidazole ring system is another viable strategy. For instance, a pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones starting from trans-(R,R)-diaminocyclohexane. nih.gov
The successful development of these methodologies will be crucial for investigating the stereospecific interactions of these compounds with biological targets and for the development of chiral materials with unique optical or electronic properties.
Investigation of Photochemical and Photophysical Properties Beyond Basic Characterization
Initial studies have hinted at the interesting photophysical properties of fused imidazole systems, but a comprehensive investigation into the photochemistry and photophysics of this compound derivatives is warranted. nih.govacs.org Future research in this area should move beyond simple absorption and emission spectra to a more detailed and mechanistic understanding.
Key areas for exploration include:
Systematic Structure-Property Relationship Studies: A systematic variation of substituents on both the cycloheptane (B1346806) and imidazole rings is needed to understand their influence on absorption maxima, emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. nih.govacs.orguef.fi For example, introducing electron-donating or electron-withdrawing groups can lead to tunable emission colors, shifting from blue to green and even yellow. nih.govacs.org
Solvatochromism: A detailed study of how the photophysical properties change in solvents of varying polarity could provide insights into the nature of the excited states and the dipole moment changes upon excitation. nih.gov
Photoinduced Processes: Investigating the potential for photoinduced electron transfer (PET), photoisomerization, or other photochemical reactions could unveil novel applications in molecular switches, sensors, or photo-responsive materials. uef.fi For instance, some phenanthro-diimine compounds have shown photoinduced and thermally reversible intramolecular aryl shifts, leading to dramatic changes in optical properties. uef.fi
Luminescence Mechanisms: Detailed investigations, including time-resolved spectroscopy and computational modeling, are needed to elucidate the mechanisms of fluorescence and potential phosphorescence in these systems. Understanding the interplay between molecular structure, intermolecular interactions, and emission properties is crucial for designing highly efficient emitters. rsc.org
The insights gained from these studies could pave the way for the development of novel fluorescent probes, organic light-emitting diode (OLED) materials, and other advanced photofunctional materials based on the this compound scaffold. researchgate.netmdpi.com
Development of New Synthetic Methodologies for Enhanced Diversification
Expanding the chemical space accessible from the this compound core is essential for unlocking its full potential in various applications. pharm.ainih.gov While initial synthetic routes exist, the development of new, more efficient, and versatile methodologies will be a key driver of future research.
Future synthetic efforts should focus on:
Multi-Component Reactions (MCRs): MCRs offer a powerful tool for rapidly generating molecular diversity from simple starting materials in a single step. nih.govacs.org Exploring novel MCRs to construct the cyclohepta[d]imidazol-2-one skeleton or to functionalize existing scaffolds would be highly valuable. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, has been successfully used to synthesize tunable fluorescent imidazole-fused heterocycle dimers. nih.govacs.org
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the cycloheptane or imidazole rings would provide a highly atom-economical and efficient way to introduce new substituents and build molecular complexity. Iron-catalyzed C-H amination has been shown to be an effective method for constructing imidazole-fused ring systems. organic-chemistry.org
Post-Synthetic Modification: Developing robust protocols for the selective modification of a pre-formed this compound core would allow for the late-stage diversification of compound libraries. This could include reactions such as halogenation, cross-coupling, and acylation.
Flow Chemistry and Automated Synthesis: The adoption of flow chemistry and automated synthesis platforms could enable the rapid and efficient production of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.
These new synthetic strategies will not only provide access to a wider range of derivatives but also facilitate the optimization of properties for specific applications. rsc.orgbeilstein-journals.orgneliti.com
Advanced Materials Integration and Performance Optimization
The unique electronic and photophysical properties of fused imidazole systems suggest their potential for use in a variety of advanced materials. researchgate.netmdpi.com Future research should focus on integrating this compound derivatives into functional materials and optimizing their performance.
Promising areas of investigation include:
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are known to be good electron-transporting or host materials in OLEDs. researchgate.netmdpi.com The this compound scaffold could be engineered to create novel emitters, hosts, or charge-transport materials for next-generation displays and lighting. Research should focus on tuning the emission color, improving quantum efficiency, and enhancing device stability.
Organic Field-Effect Transistors (OFETs): The π-conjugated system of the cyclohepta[d]imidazol-2-one core could be exploited for applications in organic electronics. The synthesis and characterization of derivatives with extended conjugation and ordered solid-state packing will be crucial for achieving high charge carrier mobilities.
Sensors: The fluorescence of this compound derivatives could be sensitive to the presence of specific analytes, such as metal ions, anions, or biologically relevant molecules. This could be exploited to develop highly sensitive and selective chemical sensors.
Smart Materials: The potential for photo- or thermo-responsive behavior in these compounds could be harnessed to create "smart" materials that change their properties in response to external stimuli. uef.fi
A key aspect of this research will be to understand and control the solid-state properties of these materials, including their crystal packing, thin-film morphology, and intermolecular interactions, as these factors play a critical role in device performance. rsc.org
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The versatile nature of the this compound scaffold provides a platform for exciting interdisciplinary research at the interface of chemical biology and material science.
Opportunities for synergistic research include:
Bioimaging: The development of fluorescent this compound derivatives with high quantum yields, photostability, and low cytotoxicity could lead to novel probes for cellular and in vivo imaging. These probes could be designed to target specific organelles or biomolecules, providing valuable tools for understanding biological processes.
Drug Delivery: The scaffold could be incorporated into drug delivery systems, where its unique properties could be used to control the release of a therapeutic agent in response to a specific trigger, such as light or a change in pH.
Biomaterials: The ability to tune the properties of this compound derivatives could allow for their incorporation into biocompatible materials for applications such as tissue engineering or medical implants.
Theranostics: Combining the diagnostic (e.g., fluorescence imaging) and therapeutic (e.g., as a pharmacophore) potential of these compounds could lead to the development of theranostic agents that allow for simultaneous diagnosis and treatment of diseases. The imidazolidine-2-thione scaffold, a related structure, has been investigated for its potential in developing anticancer and antimicrobial agents. nih.gov
Collaborations between synthetic chemists, biologists, and materials scientists will be essential to fully realize the potential of this compound in these interdisciplinary areas.
Q & A
What are the common synthetic routes for 1H,2H-CYCLOHEPTA[D]IMIDAZOL-2-ONE, and how can reaction yields be optimized?
Basic Research Focus
The synthesis of this compound typically involves cyclization of imidazole precursors or functionalization of existing heterocyclic frameworks. For example, benzimidazolone derivatives are often synthesized via condensation reactions using aldehydes and amines under acidic or basic conditions . Key reagents include catalytic hydrogenation for reduction (e.g., sodium borohydride) and halogenating agents for substitutions . Reported yields vary significantly (e.g., 26%–83%) depending on substituents and reaction conditions .
Methodological Recommendations :
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to improve yields. For instance, using microwave-assisted synthesis may enhance cyclization efficiency.
- Characterize intermediates via H/C NMR to track byproduct formation and adjust stoichiometry .
How is the structural characterization of this compound performed, and what spectral data are critical?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation. Key H NMR signals include the NH proton (δ ~10.3 ppm, broad singlet) and aromatic protons (δ 6.8–7.3 ppm) . C NMR typically shows a carbonyl resonance at δ ~155 ppm . Mass spectrometry (GC-MS or LC-MS) confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 280.2) .
Methodological Recommendations :
- Use deuterated solvents (e.g., CDCl) for NMR to avoid proton exchange interference.
- Cross-validate spectral data with computational tools (e.g., DFT calculations) to assign ambiguous signals .
What biological activities have been reported for benzimidazolone derivatives, and how can their pharmacological potential be assessed?
Advanced Research Focus
Benzimidazolone derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, brominated analogs show antibacterial activity against Gram-positive strains , while substituted derivatives inhibit NLRP3 inflammasome activity (IC values in micromolar ranges) . Anticancer mechanisms may involve apoptosis induction via caspase-3 activation .
Methodological Recommendations :
- Conduct in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
- Use molecular docking to predict binding affinity to targets like NLRP3 ATP-binding domains .
How can computational chemistry aid in understanding the reactivity and stability of this compound derivatives?
Advanced Research Focus
Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites, while molecular dynamics simulations assess conformational stability in biological environments . For example, diphenyl-substituted analogs show enhanced stability due to steric and electronic effects .
Methodological Recommendations :
- Use software like Gaussian or Schrödinger Suite for geometry optimization and orbital analysis.
- Validate computational models with experimental data (e.g., X-ray crystallography) .
What strategies resolve contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
Advanced Research Focus
Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability) or impurities in synthesized compounds. For example, antimicrobial results can differ based on bacterial strain susceptibility . In synthesis, low yields (e.g., 26%) may stem from unoptimized catalysts or side reactions .
Methodological Recommendations :
- Reproduce experiments with rigorously purified compounds (e.g., HPLC).
- Perform systematic SAR studies to isolate substituent effects on bioactivity .
What analytical techniques are critical for purity assessment and impurity profiling?
Basic Research Focus
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis. Impurities (e.g., nitrates or byproducts) are quantified using calibrated reference standards . Mass spectrometry identifies trace contaminants (e.g., unreacted intermediates) .
Methodological Recommendations :
- Use orthogonal methods (HPLC + GC-MS) for cross-validation.
- Compare retention times with certified reference materials (e.g., EP/JP standards) .
How can researchers navigate patent landscapes and prior art for novel applications?
Advanced Research Focus
Patent databases (e.g., USPTO, Espacenet) reveal existing claims on benzimidazolone derivatives, such as NLRP3 inhibitors or antimicrobial agents . Prior art searches should focus on substitution patterns and claimed biological targets.
Methodological Recommendations :
- Use Boolean search terms (e.g., "cyclohepta[d]imidazol-2-one AND synthesis") in Scopus or Derwent Innovation.
- Analyze patent claims for freedom-to-operate gaps (e.g., unexplored substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
